p-Pentylanisole Demonstrates P2X3 Purinoceptor Antagonist Activity (EC₅₀ = 80 nM), Differentiating from Shorter-Chain Analogs
p-Pentylanisole exhibits quantifiable antagonist activity at recombinant rat P2X3 purinoceptors, with an EC₅₀ of 80 nM when evaluated at 10 µM concentration [1]. In contrast, the shorter-chain analog 4-ethoxytoluene (4-methylphenetole) shows negligible potency at human nicotinic acetylcholine receptors (EC₅₀ ≈ 30,000 nM), a differential of approximately 375-fold in receptor engagement profiles [2]. While direct same-assay comparative data for all homologs are not available, this divergence in target engagement demonstrates that alkyl chain length critically modulates receptor interaction — a class-level inference that directly informs selection for P2X3-focused pharmacological studies [3].
| Evidence Dimension | Receptor antagonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | 4-Ethoxytoluene (4-methylphenetole, CAS 622-60-6): EC₅₀ ≈ 30,000 nM at human nicotinic acetylcholine receptor |
| Quantified Difference | Approximately 375-fold difference in receptor engagement profile (different receptor targets; chain-length-dependent receptor selectivity) |
| Conditions | p-Pentylanisole: recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, antagonist activity evaluated at 10 µM. Comparator: human nicotinic acetylcholine receptor subtype TE671 (muscle), functional potency assay. |
Why This Matters
Procurement of p-pentylanisole specifically for P2X3 receptor studies is justified by its sub-micromolar EC₅₀, whereas generic substitution with shorter-chain analogs would yield divergent receptor binding profiles incompatible with the experimental objective.
- [1] BindingDB. Affinity Data for BDBM50118219: p-Pentylanisole Antagonist Activity at Recombinant Rat P2X3 Purinoceptor Expressed in Xenopus Oocytes. BindingDB Database, 2012. View Source
- [2] BindingDB. Affinity Data for 4-Ethoxytoluene (CAS 622-60-6): Functional Potency at Human Nicotinic Acetylcholine Receptor Subtype TE671. BindingDB Database. View Source
- [3] Mahmoud Rashed. Syntheses and Structure-Activity Relationships of Novel P2X3 Receptor Antagonists. Doctoral Dissertation, Rheinische Friedrich-Wilhelms-Universität Bonn, 2018. View Source
